4-(Chloromethyl)benzamide

Vue d'ensemble

Description

4-(Chloromethyl)benzamide is a chemical compound used in scientific research . It is often used as a building block in various chemical reactions .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 4-(Chloromethyl)benzoic acid with SO2Cl2 under reflux conditions . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

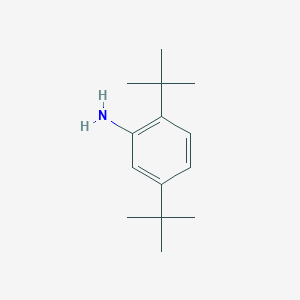

The molecular structure of this compound can be obtained from various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions, especially when electron-withdrawing groups are present ortho and para to the chlorine .Applications De Recherche Scientifique

Antitumor Agent : 4-(Chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide has been investigated for its potential as an antitumor agent. Degradation studies of this compound are important for understanding its stability and behavior as a drug candidate (Santos et al., 2013).

Synthesis of Derivatives : 4-(Chloromethyl)benzamide is used as a precursor in the synthesis of various chemical derivatives. For example, N,N'-1,2-Phenylenebis(this compound) was synthesized and characterized, demonstrating the versatility of this compound in chemical synthesis (Bachl & Díaz, 2010).

Anti-Tubercular Activity : Novel derivatives of this compound were synthesized and found to exhibit promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These derivatives also demonstrated non-cytotoxic nature and favorable ADMET properties (Nimbalkar et al., 2018).

Alkaline Phosphatase Inhibitors : Bi-heterocyclic benzamides synthesized from this compound showed potential as alkaline phosphatase inhibitors. These compounds were evaluated for their inhibitory effects and were found to be effective relative to standard inhibitors (Abbasi et al., 2019).

Nanoemulsion for Antitumor Delivery : A nanoemulsion system was developed for the intravenous administration of 4-(Chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound with potential antitumor activity. This formulation showed reduced genotoxicity and increased tumor uptake in an experimental model (Duarte et al., 2019).

Anticonvulsant Activity : Some para-substituted-N-(2,6-diisopropylphenyl) benzamides, derivatives of this compound, were synthesized and screened for anticonvulsant activity. One compound, in particular, showed promise as an anticonvulsant with a protective index on the brine shrimp lethality test scale (Afolabi et al., 2012).

Electrophilic Properties : The electrophilic properties of derivatives of this compound were investigated. For instance, N-(acetoxymethyl)-4-chlorobenzamide, a related compound, showed electrophilic characteristics but was not mutagenic in bacterial assays (Overton et al., 1986).

Safety and Hazards

Mécanisme D'action

Target of Action

4-(Chloromethyl)benzamide is a potent inhibitor of cyclohexane ring formation in proteins . It targets the active site of piperazine synthase, an enzyme involved in the production of piperazine . This enzyme plays a crucial role in various biological processes, including the synthesis of proteins.

Mode of Action

The compound interacts with its targets by inhibiting the synthesis of proteins. It does this by binding to the active site of piperazine synthase, thereby preventing the enzyme from catalyzing the formation of cyclohexane rings in proteins . This interaction results in the disruption of protein synthesis, which can have significant effects on the organism.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway. By inhibiting the action of piperazine synthase, the compound disrupts the formation of cyclohexane rings, a crucial step in the synthesis of certain proteins . The downstream effects of this disruption can vary, but they often include the inhibition of growth and reproduction in bacteria, fungi, and parasites .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it has been shown to have an effective dose at 0.1 μM and a half-life time of 2 hours in rats . These properties suggest that the compound has a relatively high bioavailability and is rapidly metabolized and excreted.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis. By inhibiting the formation of cyclohexane rings in proteins, the compound can effectively halt the growth and reproduction of bacteria, fungi, and parasites . This makes it a potentially powerful tool in the treatment of infections caused by these organisms.

Propriétés

IUPAC Name |

4-(chloromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVILZFVTUVWJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332508 | |

| Record name | 4-(Chloromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84545-14-2 | |

| Record name | 4-(Chloromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4-(Chloromethyl)benzamide in the context of these research papers?

A1: this compound serves as a key building block for synthesizing various compounds, particularly ionic organic compounds with potential applications as gelators and dispersants. For instance, it reacts with 1,2-phenylenediamine to produce N,N'-1,2-Phenylenebis(this compound). [] Further reactions with N,N,N',N'-tetramethylalkylenediamines can lead to the formation of ionic organic compounds capable of gelling neutral aqueous solutions or alcohols. [, ]

Q2: How is this compound characterized?

A2: Researchers have employed various techniques to characterize this compound and its derivatives. These include:

- Spectroscopic Methods: FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry (low- and high-resolution EI-MS) have been used to confirm the structure and purity of the compound. []

- Melting Point Determination: The melting point of N,N'-1,2-Phenylenebis(this compound), a derivative, has been determined. []

Q3: What are the potential applications of polymers synthesized using this compound?

A3: this compound plays a crucial role in synthesizing ionene polymers with N,N'-(p-phenylene)dibenzamide linkages. These polymers exhibit remarkable properties, including:

- Hydrogel Formation: They can form physical hydrogels in water at low concentrations (1-5 wt%) without requiring additional additives. [, ]

- Self-Healing Properties: These hydrogels display thixotropic behavior, rapidly recovering their structure after mechanical disruption. []

- Dispersant for Carbon Nanotubes: The cationic nature of these polymers enables them to effectively disperse single-walled carbon nanotubes (SWNTs) in water. [, ]

Q4: How does the structure of the diamine spacer in ionene polymers affect their gelation ability?

A4: Research suggests that the length of the diamine spacer significantly influences the gelation ability of ionene polymers synthesized from this compound. Longer spacers, such as hexylene linkers, tend to promote gelation more effectively compared to shorter ones. []

Q5: Are there any known impurities associated with Imatinib Mesylate synthesis that involve this compound?

A5: Yes, N-[4-methyl-3-(4-methyl-3-yl-pyrimidin-2-ylamino)-phenyl]-4- chloromethyl benzamide (Imp. 2) is a genotoxic impurity identified during Imatinib Mesylate synthesis. Analytical methods, including UHPLC-MS/MS, have been developed to quantify its presence in drug formulations. [] This highlights the importance of impurity profiling and control during drug development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.